2,4-Dibrom-3-methylpyridin

Übersicht

Beschreibung

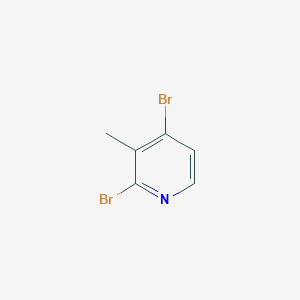

2,4-Dibromo-3-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-3-methylpyridine is used in various scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.

Material Science: It is used in the synthesis of organic semiconductors and conductive polymers.

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules.

Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides.

Wirkmechanismus

Target of Action

2,4-Dibromo-3-methylpyridine is a chemical compound that has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The primary target of these inhibitors is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting the p38α MAP kinase . This inhibition is achieved through competitive inhibition of adenosine triphosphate (ATP), which is essential for the kinase’s activity . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The inhibition of p38α MAP kinase affects several biochemical pathways. It modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of 2,4-Dibromo-3-methylpyridine, when used in the synthesis of p38α MAP kinase inhibitors, is the inhibition of the kinase’s activity . This leads to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

In industrial settings, the production of 2,4-Dibromo-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds, styrenes, and alkynes.

Reduction: 3-methylpyridine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dibromo-3-methylpyridine

- 2,4-Dichloro-3-methylpyridine

- 2,4-Dibromo-5-methylpyridine

Uniqueness

2,4-Dibromo-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylpyridine, it has different electronic and steric effects, influencing its behavior in chemical reactions. The presence of bromine atoms at the 2nd and 4th positions makes it more suitable for certain cross-coupling reactions compared to its dichloro analogs.

Biologische Aktivität

2,4-Dibromo-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that 2,4-Dibromo-3-methylpyridine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2,4-Dibromo-3-methylpyridine have been evaluated in several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Anti-inflammatory Activity

Another significant finding is the anti-inflammatory activity of 2,4-Dibromo-3-methylpyridine. It was shown to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in treating inflammatory diseases .

The biological activity of 2,4-Dibromo-3-methylpyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, which plays a crucial role in cellular signaling and apoptosis.

- Gene Expression Regulation : The compound affects gene expression related to cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 2,4-Dibromo-3-methylpyridine against a panel of pathogens. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant strains .

Case Study 2: Cytotoxicity in Cancer Research

A recent study investigated the cytotoxic effects of 2,4-Dibromo-3-methylpyridine on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that it activates apoptotic pathways through caspase activation .

Eigenschaften

IUPAC Name |

2,4-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHDTPWZWVNOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568132 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-93-2 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128071-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.